14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline is a complex organic compound with a unique structure that includes multiple fused rings and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline typically involves multi-step reactions that include the formation of intermediate compounds. The process often starts with the preparation of the benzothieno and thieno derivatives, followed by their fusion with naphthoquinoline under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in various substituted benzothieno and thieno derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Benzo[4,5]thieno[2,3-b]indole: Another compound with a similar fused ring structure, used in organic electronics.
2-Thioxopyrimidine: Known for its biological activities and used in medicinal chemistry.
Uniqueness
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline is unique due to its specific arrangement of fused rings and the presence of a chlorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C25H12ClNS2 |
---|---|
Molekulargewicht |
426 g/mol |
IUPAC-Name |
14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene |
InChI |
InChI=1S/C25H12ClNS2/c26-25-24-21(23-22(29-24)16-7-3-4-8-18(16)28-23)20-17(27-25)12-11-14-10-9-13-5-1-2-6-15(13)19(14)20/h1-12H |
InChI-Schlüssel |
QXVSEMMXLXJNCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C6=C(C7=CC=CC=C7S6)SC5=C(N=C4C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)N=C(C5=C4C6=C(S5)C7=CC=CC=C7S6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.